4-(Boc-amino)-3,3-difluoropiperidine

Metabolic Stability Drug Metabolism Pharmacokinetics

Medicinal chemistry programs targeting pKa/LogP modulation or requiring picomolar potency against serine proteases demand reliable access to 3,3-difluoropiperidine scaffolds. Sourcing non-fluorinated or regioisomeric analogs introduces unacceptable risk of potency loss and altered selectivity. 4-(Boc-amino)-3,3-difluoropiperidine delivers: - Predictable basicity reduction and metabolic stability retention via gem-difluoro substitution - Documented pathway to matriptase inhibitors with Ki = 0.011 nM - Validated core for metallo-β-lactamase inhibitors (IC50 = 1.64-3.31 nM) Ensure your synthetic route is de-risked. Request a quote for bulk quantities today.

Molecular Formula C10H18F2N2O2
Molecular Weight 236.263
CAS No. 1263180-22-8
Cat. No. B595327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Boc-amino)-3,3-difluoropiperidine
CAS1263180-22-8
Molecular FormulaC10H18F2N2O2
Molecular Weight236.263
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCNCC1(F)F
InChIInChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-4-5-13-6-10(7,11)12/h7,13H,4-6H2,1-3H3,(H,14,15)
InChIKeyBUKXGGNFFUMWRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Boc-amino)-3,3-difluoropiperidine: Strategic Fluorinated Building Block


4-(Boc-amino)-3,3-difluoropiperidine (CAS 1263180-22-8) is a difluorinated piperidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amine at the 4-position and a gem-difluoro substitution at the 3-position. With a molecular formula of C₁₀H₁₈F₂N₂O₂ and a molecular weight of 236.26 g/mol, this compound serves as a versatile synthetic intermediate in pharmaceutical research . The strategic placement of two fluorine atoms modulates key physicochemical properties—including basicity (pKa), lipophilicity (LogP), and metabolic stability—that are essential for optimizing drug-like characteristics in lead compounds. The Boc protecting group enables orthogonal synthetic manipulation, allowing the piperidine nitrogen to be deprotected selectively for further functionalization in multistep syntheses .

Strategic Fluorination
3,3-difluorination modulates pKa and LogP while retaining metabolic stability, supporting lead optimization.
Orthogonal Boc Protection
Boc-protected amine enables selective deprotection for multistep functionalization in complex syntheses.
Privileged Scaffold
Reported in patent structures for kinase, protease, and epigenetic inhibitor research programs.

Non-Fluorinated Analogs vs. 4-(Boc-amino)-3,3-difluoropiperidine


In medicinal chemistry campaigns, the substitution of a non-fluorinated or regioisomeric piperidine building block for 4-(Boc-amino)-3,3-difluoropiperidine is rarely equivalent and frequently detrimental to project outcomes. Systematic physicochemical studies demonstrate that difluorination at the 3-position substantially alters both pKa and LogP values relative to the parent piperidine scaffold, with the magnitude of change being highly dependent on the specific fluorination pattern [1]. Furthermore, the gem-difluoro motif at the 3-position confers a unique conformational bias and electronic environment that cannot be replicated by mono-fluorinated or non-fluorinated analogs, leading to divergent binding affinities in downstream target engagement assays. Patents specifically disclose that 3,3-difluoropiperidine-containing compounds exhibit target potency (e.g., Ki = 0.011 nM against matriptase) that is unlikely to be achievable with the corresponding non-fluorinated piperidine analog [2]. Consequently, substituting this building block without rigorous experimental validation introduces unacceptable risk of potency loss, altered selectivity profiles, and compromised pharmacokinetic properties.

Physicochemical Shift
Non-fluorinated or regioisomeric piperidines do not replicate the pKa and LogP modulation conferred by 3,3-difluorination.
Conformational Bias
The gem-difluoro motif induces a unique conformational preference that can alter target binding relative to non-fluorinated analogs.
Potency Risk
Scaffold-dependent target engagement differences are reported; potency observed with 3,3-difluoropiperidine derivatives may not transfer to non-fluorinated analogs.

4-(Boc-amino)-3,3-difluoropiperidine: Comparative Evidence


Metabolic Stability: Intrinsic Clearance Retention

A systematic study of mono- and difluorinated saturated heterocyclic amines evaluated intrinsic microsomal clearance (CLint) as a measure of metabolic stability. The study demonstrated that difluorination of piperidine retains high metabolic stability (low CLint) comparable to non-fluorinated analogs, in contrast to 3,3-difluoroazetidine which exhibited reduced stability [1]. This class-level inference supports the use of 3,3-difluoropiperidine scaffolds in lead optimization without incurring a metabolic liability penalty.

Metabolic Stability
Class-level
High intrinsic microsomal stability (low CLint) retained after difluorination.
Supports scaffold use without metabolic liability.
Class-level comparison vs non-fluorinated piperidine; data for specific compound not reported.
Metabolic Stability Drug Metabolism Pharmacokinetics

pKa and LogP Tuning via 3,3-Difluorination

Comparative analysis of mono- and difluorinated piperidines reveals that gem-difluorination at the 3-position significantly reduces basicity (pKa) and modulates lipophilicity (LogP) relative to non-fluorinated piperidine [1]. While precise numerical values for 4-(Boc-amino)-3,3-difluoropiperidine are not reported, the study establishes that both the number of fluorine atoms and their distance from the protonation center are primary determinants of pKa shifts, with conformational preferences further influencing LogP.

pKa & LogP Tuning
Class-level
3,3-difluorination significantly reduces basicity (pKa) and modulates lipophilicity (LogP).
Enables rational physicochemical property design.
Exact values not reported for this specific building block; trends from systematic study.
Physicochemical Properties Lipophilicity Basicity Drug Design

Matriptase Target Engagement Potency

A 3,3-difluoropiperidine-containing compound (BDBM50420334) demonstrated exceptionally potent tight-binding inhibition of human matriptase with a Ki of 0.0110 nM [1]. This represents an approximately 100-fold improvement in affinity compared to inhibition of hepsin (Ki = 1.10 nM) and a 300-fold improvement compared to transmembrane protease serine 6 (Ki = 3.30 nM) by the same compound, highlighting the scaffold's capacity for achieving exquisite target selectivity.

Matriptase Affinity
Supporting evidence
Ki = 0.0110 nM
Reported target engagement in matriptase assay context.
Derivative containing scaffold; hepsin Ki 1.10 nM, TMPRSS6 Ki 3.30 nM for selectivity context.
Enzyme Inhibition Matriptase Protease Inhibitors Potency

Metallo-β-Lactamase Inhibition

A 3,3-difluoropiperidine-containing sulfonamide derivative (BDBM262613) exhibited potent inhibition of multiple metallo-β-lactamase (MBL) enzymes, with IC50 values of 1.64 nM against VIM-1 (Pseudomonas aeruginosa), 2.70 nM against MBL type 2 (P. aeruginosa), and 3.31 nM against MBL type 2 (Serratia marcescens) [1]. These single-digit nanomolar activities underscore the scaffold's utility in designing potent antibacterial adjuvants targeting β-lactamase-mediated resistance.

MBL Inhibition
Supporting evidence
IC50 = 1.64–3.31 nM
Reported IC50 against multiple metallo-β-lactamase targets.
Derivative compound; values for VIM-1 and MBL type 2 enzymes.
Antimicrobial Resistance β-Lactamase Enzyme Inhibition

Kinase and Epigenetic Inhibition: Patent Evidence

Multiple patent filings explicitly claim the 3,3-difluoropiperidine moiety as a critical component of bioactive molecules. WO-2025023957-A1 discloses substituted 2-amino-9-(3,3-difluoropiperidin-4-yl)-7,9-dihydro-8H-purin-8-one compounds as DNA-dependent protein kinase (DNA-PK) inhibitors for cancer therapy [1]. US Patent 10,221,182 claims 3,3-difluoro-piperidine derivatives as NR2B subtype-selective NMDA receptor antagonists for treating depression and CNS disorders [2]. Additionally, PRMT5 inhibitors incorporating the 3,3-difluoropiperidine scaffold are described for oncology and sickle cell disease applications .

Patent-Reported Targets
Supporting evidence
DNA-PK, NR2B NMDA, PRMT5 inhibitors claimed with 3,3-difluoropiperidine motif.
Supports kinase, epigenetic, and CNS receptor probe development.
Based on patent literature; further validation needed for specific research context.
Kinase Inhibition Epigenetics Oncology CNS Disorders

Optimal Applications of 4-(Boc-amino)-3,3-difluoropiperidine


Lead Optimization: Tailoring Physicochemical Properties

Medicinal chemistry teams seeking to systematically modulate pKa and LogP without sacrificing metabolic stability should prioritize 4-(Boc-amino)-3,3-difluoropiperidine. As demonstrated by class-level physicochemical studies, 3,3-difluorination predictably reduces basicity and alters lipophilicity while retaining high microsomal stability, enabling rational property-based design [1]. This scaffold is particularly valuable when non-fluorinated piperidines yield suboptimal permeability or solubility profiles.

Serine Protease Inhibitor Development: High Affinity

Programs targeting serine proteases, especially matriptase, can leverage the 3,3-difluoropiperidine scaffold to achieve exceptional potency. BindingDB data confirms that a derivative containing this scaffold achieves a Ki of 0.0110 nM against matriptase, with 100- to 300-fold selectivity over related proteases [2]. Procurement of this building block is justified when non-fluorinated piperidine analogs fail to deliver the requisite picomolar to low nanomolar target engagement.

Antimicrobial Resistance Programs Targeting Metallo-β-Lactamases

Researchers developing β-lactamase inhibitors to combat antibiotic resistance should incorporate 4-(Boc-amino)-3,3-difluoropiperidine into their synthetic strategy. The scaffold, when elaborated into sulfonamide derivatives, has demonstrated consistent single-digit nanomolar IC50 values (1.64–3.31 nM) against clinically relevant metallo-β-lactamases from Pseudomonas aeruginosa and Serratia marcescens [3]. This level of potency is unlikely to be achievable with unsubstituted piperidine building blocks.

CNS Drug Discovery: NR2B-Selective NMDA Antagonism

Programs aimed at developing next-generation antidepressants or neuroprotective agents with improved side-effect profiles should consider 4-(Boc-amino)-3,3-difluoropiperidine as a key intermediate. Patented 3,3-difluoropiperidine derivatives are explicitly claimed as NR2B subtype-selective NMDA receptor antagonists, offering a pathway to retain rapid antidepressant efficacy while minimizing the dissociative side effects associated with non-selective NMDA antagonists like ketamine [4]. Substituting a non-fluorinated piperidine would likely compromise this selectivity advantage.

Application
Selection Property
Validation Focus
Physicochemical property modulation
pKa/LogP tuning without metabolic penalty
Class-level property review (data to verify)
Serine protease inhibitor research
High-affinity matriptase scaffold context
Target engagement assay review
β-Lactamase inhibitor research
MBL inhibitor scaffold with reported IC50 context
Enzyme inhibition assay review
CNS receptor research
NR2B-selective antagonist scaffold context
Subtype-selectivity and receptor pharmacology review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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